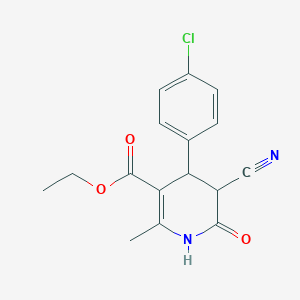
2-Methyl-4-(4-chlorophenyl)-5-cyano-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylic acid ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-4-(4-chlorophenyl)-5-cyano-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylic acid ethyl ester, also known as MK-801, is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity, learning, and memory. The compound has been widely used in scientific research to investigate the mechanism of action of the NMDA receptor and its involvement in various neurological and psychiatric disorders.
作用机制
2-Methyl-4-(4-chlorophenyl)-5-cyano-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylic acid ethyl ester acts as a non-competitive antagonist of the NMDA receptor by binding to a site within the ion channel pore, which prevents the flow of calcium and sodium ions into the neuron. This leads to a blockade of NMDA receptor-mediated synaptic transmission and a disruption of synaptic plasticity, which is thought to underlie learning and memory processes.
Biochemical and Physiological Effects:
2-Methyl-4-(4-chlorophenyl)-5-cyano-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylic acid ethyl ester has been shown to induce a range of biochemical and physiological effects, including increased levels of glutamate and dopamine in the brain, alterations in the expression of various neurotransmitter receptors and transporters, and changes in neuronal morphology and connectivity. These effects are thought to contribute to the cognitive and behavioral deficits observed in NMDA receptor hypofunction models.
实验室实验的优点和局限性
One of the main advantages of using 2-Methyl-4-(4-chlorophenyl)-5-cyano-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylic acid ethyl ester in scientific research is its ability to induce a state of NMDA receptor hypofunction, which mimics some of the cognitive and behavioral deficits observed in various neurological and psychiatric disorders. This allows researchers to investigate the underlying mechanisms of these disorders and to test potential therapeutic interventions. However, one limitation of using 2-Methyl-4-(4-chlorophenyl)-5-cyano-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylic acid ethyl ester is that it can have non-specific effects on other neurotransmitter systems, which may complicate the interpretation of results.
未来方向
There are several future directions for research on 2-Methyl-4-(4-chlorophenyl)-5-cyano-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylic acid ethyl ester and the NMDA receptor. One direction is to investigate the role of the NMDA receptor in the development of drug addiction and to test potential therapeutic interventions. Another direction is to investigate the role of the NMDA receptor in the regulation of sleep and wakefulness and to develop novel sleep aids. Additionally, there is a need to develop more selective NMDA receptor antagonists that can target specific subtypes of the receptor and that have fewer non-specific effects.
合成方法
2-Methyl-4-(4-chlorophenyl)-5-cyano-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylic acid ethyl ester can be synthesized by the reaction of 3-(2-chloroethyl)-1-methyl-1H-pyrazole-5-carboxylic acid ethyl ester with 4-chlorobenzonitrile in the presence of a base, followed by reduction with lithium aluminum hydride and cyclization with acetic anhydride.
科学研究应用
2-Methyl-4-(4-chlorophenyl)-5-cyano-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylic acid ethyl ester has been extensively used in scientific research to investigate the role of the NMDA receptor in various neurological and psychiatric disorders, such as schizophrenia, Alzheimer's disease, Parkinson's disease, epilepsy, and stroke. The compound has been shown to induce a state of NMDA receptor hypofunction, which mimics some of the cognitive and behavioral deficits observed in these disorders.
属性
产品名称 |
2-Methyl-4-(4-chlorophenyl)-5-cyano-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylic acid ethyl ester |
|---|---|
分子式 |
C16H15ClN2O3 |
分子量 |
318.75 g/mol |
IUPAC 名称 |
ethyl 4-(4-chlorophenyl)-3-cyano-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate |
InChI |
InChI=1S/C16H15ClN2O3/c1-3-22-16(21)13-9(2)19-15(20)12(8-18)14(13)10-4-6-11(17)7-5-10/h4-7,12,14H,3H2,1-2H3,(H,19,20) |
InChI 键 |
MCJIETNVYFVIQS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=O)C(C1C2=CC=C(C=C2)Cl)C#N)C |
规范 SMILES |
CCOC(=O)C1=C(NC(=O)C(C1C2=CC=C(C=C2)Cl)C#N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-(3-methoxypropyl)amine](/img/structure/B259366.png)
![N-[3-(dimethylamino)propyl]-N-[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B259371.png)

![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine](/img/structure/B259375.png)
![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-ethylamine](/img/structure/B259377.png)
![N-{4-[(2-chlorobenzyl)oxy]benzyl}propan-1-amine](/img/structure/B259378.png)

![N-{5-bromo-2-[(2-fluorobenzyl)oxy]benzyl}-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B259381.png)

![N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-propyl-1H-tetrazol-5-amine](/img/structure/B259384.png)



